molecular formula C13H8CrO6 B6363483 [(Methoxy)(phenyl)]carbene chromium pentacarbonyl CAS No. 27436-93-7

[(Methoxy)(phenyl)]carbene chromium pentacarbonyl

Cat. No. B6363483
CAS RN: 27436-93-7
M. Wt: 312.19 g/mol
InChI Key: VJDRINVHFSLAGV-UHFFFAOYSA-N
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Description

[(Methoxy)(phenyl)]carbene chromium pentacarbonyl (MPCP) is a molecular compound composed of chromium, carbene, and pentacarbonyl. It is a type of organometallic compound in which the metal is directly bonded to an organic group. MPCP is found in a variety of applications, ranging from its use in organic synthesis to its potential use in drug discovery and development. Its unique properties make it a valuable tool for scientists and researchers, and its versatility has led to a variety of scientific applications.

Scientific Research Applications

[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. In addition, this compound has been used in the development of catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Additionally, this compound has been used in the development of new catalysts for asymmetric hydrogenation reactions.

Mechanism of Action

The mechanism of action of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl is not well understood. However, it is believed to be related to its ability to bind to the metal center and form a strong coordination complex. This complex can then react with other molecules, such as aryl halides, to form the desired product. In addition, the coordination complex can act as a catalyst to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic in animal studies, and it is not believed to have any adverse effects on humans. Additionally, this compound has been shown to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable in air. Additionally, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, this compound is also limited by its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl are vast and varied. In the future, it may be used in the synthesis of a variety of organic compounds, such as drugs and pharmaceuticals. It may also be used to develop new catalysts for asymmetric hydrogenation reactions. Additionally, this compound may be used to develop new catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Finally, this compound may be used in the development of materials, such as polymers, for a variety of applications.

Synthesis Methods

[(Methoxy)(phenyl)]carbene chromium pentacarbonyl can be synthesized by a variety of methods, including the Grubbs-Hoveyda cross-coupling reaction and the Buchwald-Hartwig amination. In the Grubbs-Hoveyda reaction, a chromium(III) reagent is reacted with a palladium catalyst and an alkyl halide to form an organometallic intermediate. This intermediate is then reacted with an aryl halide to form the desired product, this compound. The Buchwald-Hartwig amination is a palladium-catalyzed reaction in which an aryl halide is reacted with an amine to form an organometallic intermediate, which is then reacted with a chromium(III) reagent to form this compound.

properties

IUPAC Name

carbon monoxide;[methoxy(phenyl)methylidene]chromium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O.5CO.Cr/c1-9-7-8-5-3-2-4-6-8;5*1-2;/h2-6H,1H3;;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDRINVHFSLAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=[Cr])C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8CrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27436-93-7
Record name Pentacarbonyl(alpha-methoxybenzylidene)chromium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027436937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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